molecular formula C10H11FO2 B13664550 Methyl 2-fluoro-3,4-dimethylbenzoate

Methyl 2-fluoro-3,4-dimethylbenzoate

Cat. No.: B13664550
M. Wt: 182.19 g/mol
InChI Key: QCZRFKRPEKHULX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,4-dimethylbenzoate: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate typically involves the esterification of 2-fluoro-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: 2-fluoro-3,4-dimethylbenzyl alcohol.

    Oxidation: 2-fluoro-3,4-dimethylbenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-3,4-dimethylbenzoate exerts its effects depends on the specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    Methyl 3,4-dimethylbenzoate: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    Methyl 2-chloro-3,4-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    Methyl 2-bromo-3,4-dimethylbenzoate: Contains a bromine atom, which can participate in different types of chemical reactions compared to fluorine.

Uniqueness: Methyl 2-fluoro-3,4-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-3,4-dimethylbenzoate in high purity?

Methodological Answer: The compound can be synthesized via esterification of 2-fluoro-3,4-dimethylbenzoic acid with methanol using acid catalysts (e.g., concentrated H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Reaction progress should be monitored by TLC (thin-layer chromatography) or ¹⁹F NMR to track fluorine incorporation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Purity validation requires GC or HPLC analysis, as referenced in commercial reagent catalogs for analogous fluorinated benzoates .

Q. How can the structural identity of this compound be rigorously confirmed?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine deshields adjacent protons; methyl groups show upfield shifts).
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in related fluorinated esters ).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Identify ester carbonyl (C=O) stretches (~1700 cm⁻¹).

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture (hygroscopic degradation risk) and heat (>40°C), as fluorinated esters are prone to hydrolysis and thermal decomposition. Safety data for structurally similar compounds highlight flammability risks and the need for explosion-proof storage .

Advanced Research Questions

Q. How do the electronic and steric effects of fluorine and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine : Electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Meta-directing effects guide regioselectivity.
  • Methyl groups : Steric hindrance at positions 3 and 4 may slow reaction kinetics in bulky reagent systems (e.g., Suzuki-Miyaura coupling). Computational modeling (DFT) can quantify steric/electronic parameters (e.g., Hirshfeld charges) to predict reaction sites .

Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters?

Methodological Answer:

  • Cross-validate data using multiple techniques (e.g., compare experimental NMR shifts with DFT-calculated values).
  • Re-evaluate crystallization conditions: Solvent polarity and temperature affect packing patterns. For example, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) reported for related esters require precise unit cell measurements .
  • Consult high-resolution databases (e.g., Cambridge Structural Database) for analogous compounds.

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS with derivatization : Enhance volatility of polar impurities.
  • HPLC-PDA/ELSD : Use C18 columns (acetonitrile/water gradient) to separate isomers or degradation products.
  • 19F NMR spectroscopy : Detect fluorinated byproducts with high sensitivity. Commercial catalogs specify purity grades (>95.0% by HLC/GC), which serve as benchmarks .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Model binding affinity to active sites (e.g., cytochrome P450 enzymes).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes under physiological conditions.
  • Pharmacophore modeling : Identify critical functional groups (e.g., fluorine’s role in hydrogen bonding). Preliminary studies on fluorinated benzoates suggest potential enzyme inhibition mechanisms .

Q. Key Considerations for Experimental Design

  • Synthetic scalability : Optimize catalyst loading and solvent recovery for gram-scale production.
  • Safety protocols : Adhere to hazard codes (e.g., H315/H319 for skin/eye irritation) and use fume hoods during handling .
  • Data reproducibility : Document crystallization solvents and NMR acquisition parameters (e.g., 500 MHz vs. 200 MHz instruments) to ensure reproducibility .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-fluoro-3,4-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3

InChI Key

QCZRFKRPEKHULX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)C

Origin of Product

United States

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